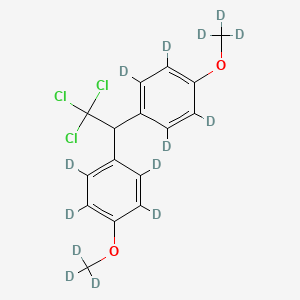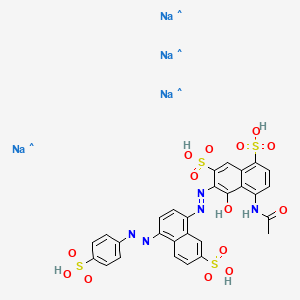
Brilliant Black BN, analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brilliant Black BN is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods: In industrial settings, the production of Brilliant Black BN involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration to obtain the analytical standard grade .
Analyse Des Réactions Chimiques
Types of Reactions: Brilliant Black BN undergoes various chemical reactions, including:
Oxidation: The azo groups in Brilliant Black BN can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo groups can also be reduced to form amines, which can further react to form other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or basic conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under controlled temperatures.
Major Products Formed:
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduced products primarily include aromatic amines.
Substitution: Substituted derivatives vary based on the electrophile used, leading to halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
Brilliant Black BN has a wide range of applications in scientific research, including:
Biology: Employed in staining techniques to visualize biological samples, particularly in histology and cytology.
Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.
Mécanisme D'action
The mechanism of action of Brilliant Black BN involves its interaction with various molecular targets and pathways. As an azo dye, it primarily exerts its effects through the formation of colored complexes with different substrates. The azo groups in the compound can undergo reversible redox reactions, allowing it to act as a redox indicator in various analytical applications .
Comparaison Avec Des Composés Similaires
Brilliant Blue FCF: Another synthetic dye used in food and beverages, with a different color profile and chemical structure.
Carmoisine: A synthetic azo dye used in food products, similar in application but with a different molecular structure.
Ponceau 4R: A red azo dye used in food and cosmetics, with similar properties but different color and stability characteristics.
Uniqueness of Brilliant Black BN: Brilliant Black BN stands out due to its specific color properties, stability under various conditions, and its suitability for use in a wide range of applications, from food additives to analytical standards. Its unique molecular structure allows it to form stable complexes with various substrates, making it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C28H21N5Na4O14S4 |
|---|---|
Poids moléculaire |
871.7 g/mol |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;; |
Clé InChI |
HYFRXHKGULCPMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


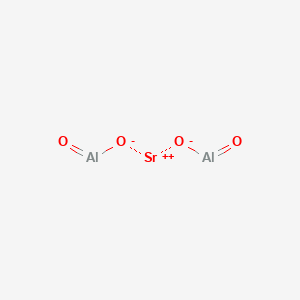
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
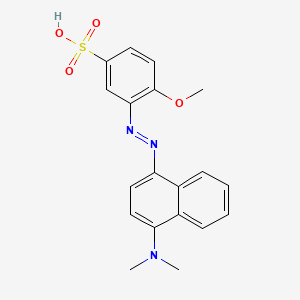

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
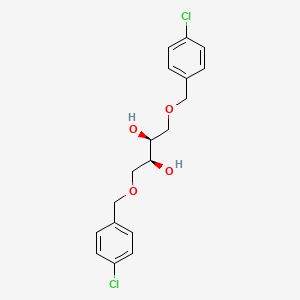



![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)

